Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate

Description

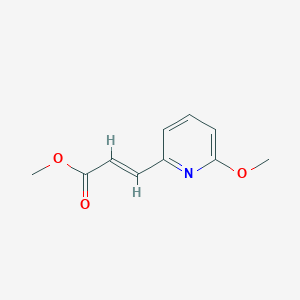

Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate is a pyridine-derived acrylate ester characterized by a methoxy group at the 5-position of the pyridine ring and a methyl ester group at the α,β-unsaturated acrylate moiety.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl (E)-3-(6-methoxypyridin-2-yl)prop-2-enoate |

InChI |

InChI=1S/C10H11NO3/c1-13-9-5-3-4-8(11-9)6-7-10(12)14-2/h3-7H,1-2H3/b7-6+ |

InChI Key |

BQBVRFQRZQUANE-VOTSOKGWSA-N |

Isomeric SMILES |

COC1=CC=CC(=N1)/C=C/C(=O)OC |

Canonical SMILES |

COC1=CC=CC(=N1)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate typically involves the reaction of 5-methoxypyridine-2-carbaldehyde with methyl acrylate under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 5-methoxypyridine-2-carbaldehyde reacts with the active methylene group of methyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The acrylate ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-hydroxy-2-pyridinecarboxylic acid or 5-formyl-2-pyridinecarboxylic acid.

Reduction: Formation of 3-(5-methoxypyridin-2-yl)propan-1-ol.

Substitution: Formation of 3-(5-substituted-pyridin-2-yl)acrylate derivatives.

Scientific Research Applications

Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate involves its interaction with specific molecular targets. The methoxy group and the acrylate ester group can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate with key analogues, focusing on substituent effects, physicochemical properties, and synthesis pathways.

Substituent Variations on the Pyridine Ring

a) Halogen-Substituted Analogues

- Methyl 3-(5-Bromo-3-methoxypyridin-2-yl)acrylate (CAS 1138443-99-8): Substituents: Bromine at pyridine C5, methoxy at C3. Molecular Weight: 272.10 (vs. ~193 for the parent compound).

- Ethyl (2E)-3-(5-Bromo-2-methoxypyridin-3-yl)acrylate (CAS 1197397-26-4): Substituents: Bromine at C5, methoxy at C2; ethyl ester instead of methyl. Molecular Weight: 286.125.

b) Amino- and Alkyl-Substituted Analogues

- (E)-Methyl 3-(2-Amino-5-methylpyridin-3-yl)acrylate: Substituents: Amino group at C2, methyl at C5. Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents .

- (E)-Methyl 3-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate :

c) Chloro-Substituted Analogues

- (E)-Methyl 2-(2-((6-(4-Chloro-2-cyanophenoxy)pyridin-4-yl)oxy)phenyl)-3-Methoxyacrylate (CAS 131860-80-5): Substituents: Chlorine and cyano groups on a biphenoxy-pyridine scaffold. Molecular Weight: 437.83. Impact: Extended conjugation and chloro substitution enhance stability and UV absorption, relevant for photochemical applications .

Physicochemical and Structural Comparisons

Biological Activity

Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a methoxy-substituted pyridine ring attached to an acrylate moiety. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol. The E configuration of the double bond in the acrylate group influences its chemical reactivity and biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This activity could be beneficial in treating inflammatory diseases.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic benefits in neurodegenerative conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity, while the acrylate moiety may facilitate interactions with biological macromolecules.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against several Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. Treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species compared to untreated controls, highlighting its protective role against neurotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.